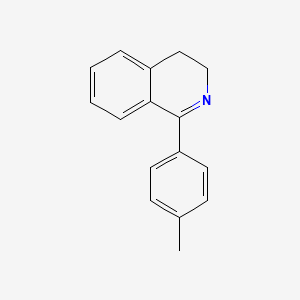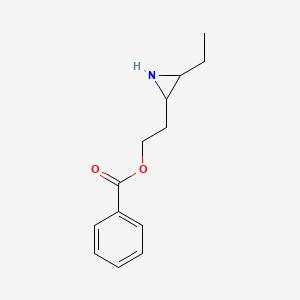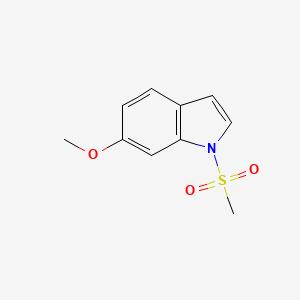
5-((2-Hydroxyethoxy)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Hydroxyethoxy)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities This compound incorporates a quinoline ring system with a hydroxyethoxy methyl group at the 5-position and a hydroxyl group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol typically involves the alkylation of 8-hydroxyquinoline with an appropriate alkylating agent. One common method includes the reaction of 8-hydroxyquinoline with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dichloromethane, and tetrabutylammonium iodide is often used as a phase-transfer catalyst to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-Hydroxyethoxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyethoxy methyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
5-((2-Hydroxyethoxy)methyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to chelate metal ions and interact with biological targets.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. The compound can also interact with DNA and proteins, leading to the modulation of cellular pathways involved in cell proliferation and apoptosis. These interactions contribute to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar biological activities but lacks the hydroxyethoxy methyl group.
5-Chloro-8-hydroxyquinoline: A derivative with a chlorine atom at the 5-position, known for its enhanced antimicrobial properties.
5-Methyl-8-hydroxyquinoline: A derivative with a methyl group at the 5-position, exhibiting similar but less potent biological activities.
Uniqueness
5-((2-Hydroxyethoxy)methyl)quinolin-8-ol is unique due to the presence of the hydroxyethoxy methyl group, which enhances its solubility and potential for forming metal complexes. This structural modification also contributes to its distinct biological activities and applications in various fields .
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
5-(2-hydroxyethoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H13NO3/c14-6-7-16-8-9-3-4-11(15)12-10(9)2-1-5-13-12/h1-5,14-15H,6-8H2 |
Clé InChI |
GXVUSZDMAJRRCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)O)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11883671.png)

![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)
![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)







![8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11883731.png)
